Sodium 2,5-dichlorophenyl-N-nitrosoamide
Description
Contextual Overview of N-Nitroso Compounds in Chemical Research
N-nitroso compounds have been the subject of extensive investigation due to their diverse roles in chemistry and biology. sci-hub.se They are recognized as a significant class of chemical mutagens and carcinogens. Much of the research has centered on their mechanisms of action and their formation in various environments. Beyond their biological implications, N-nitroso compounds, including N-nitrosamines, serve as versatile reagents and intermediates in organic synthesis. nih.gov Their applications extend to material science, where they are explored for the development of advanced materials. nih.gov The reactivity of the N-nitroso group allows for a range of chemical transformations, making these compounds valuable tools for synthetic chemists.
Structural Classifications of N-Nitrosoamide Derivatives
N-nitrosoamides are a subclass of the larger family of N-nitroso compounds. The defining feature of an N-nitrosoamide is a nitroso group attached to the nitrogen atom of an amide or a related functional group. habitablefuture.org This class can be further divided based on the nature of the acyl group and the other substituent on the nitrogen atom.
The primary classifications of compounds that fall under the broader N-nitrosoamide umbrella include:
N-nitrosamides: Derived from carboxamides. habitablefuture.org
N-nitrosoureas: Derived from ureas, these compounds have shown utility in medicinal chemistry. nih.govhabitablefuture.org
N-nitrosocarbamates: Derived from carbamates. nih.govhabitablefuture.org
N-nitrosoguanidines: Derived from guanidines. nih.govhabitablefuture.org
Sodium 2,5-dichlorophenyl-N-nitrosoamide is specifically an N-nitrosoamide derivative where the nitrogen atom is bonded to a 2,5-dichlorophenyl group and a nitroso group, and it exists as a sodium salt. The presence of the dichlorinated aromatic ring is expected to influence the electronic properties and reactivity of the N-nitrosoamide functional group.
Below is a data table outlining the general structural classes of N-nitrosoamide derivatives.
| Class | General Structure | Parent Functional Group |
| N-Nitrosamides | R-CO-N(NO)-R' | Amide |
| N-Nitrosoureas | R-NH-CO-N(NO)-R' | Urea |
| N-Nitrosocarbamates | R-O-CO-N(NO)-R' | Carbamate |
| N-Nitrosoguanidines | R-NH-C(=NH)-N(NO)-R' | Guanidine |
R and R' represent organic substituents or hydrogen.
A second data table provides the available chemical identification information for the specific compound of interest.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 6259-27-4 |
| Molecular Formula | C₆H₄Cl₂N₂NaO |
| Synonyms | 228-399-9, DTXSID70211626 |
Structure
3D Structure of Parent
Properties
CAS No. |
6259-27-4 |
|---|---|
Molecular Formula |
C6H3Cl2N2NaO |
Molecular Weight |
212.99 g/mol |
IUPAC Name |
sodium;(2,5-dichlorophenyl)-nitrosoazanide |
InChI |
InChI=1S/C6H4Cl2N2O.Na/c7-4-1-2-5(8)6(3-4)9-10-11;/h1-3H,(H,9,11);/q;+1/p-1 |
InChI Key |
AFOINDWJBKIFCC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N-]N=O)Cl.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for N Nitrosoamides: Pathways to Sodium 2,5 Dichlorophenyl N Nitrosoamide and Analogues
Direct N-Nitrosation Reactions of Amides
Direct N-nitrosation is the most common strategy for synthesizing N-nitrosoamides. This process involves the reaction of an amide substrate with a nitrosating agent, which formally delivers a nitrosonium ion (NO⁺) or its equivalent to the amide nitrogen. The reactivity of amides towards nitrosating agents is generally lower than that of the corresponding amines, and the mechanism can be distinct, often involving a rate-limiting proton transfer step. psu.edusci-hub.se
Nitrogen oxides serve as potent nitrosating agents capable of reacting with amides under various conditions.
Nitric Oxide (NO): While less common for amides than for amines, direct reaction with nitric oxide has been demonstrated. nih.gov The reaction of amides with NO under basic conditions, such as in the presence of sodium methoxide (B1231860), can produce the corresponding sodium salts of N-nitrosoamides, which are structurally analogous to diazeniumdiolates. nih.govacs.org For example, treating acetamide (B32628) with nitric oxide (40-50 psi) in the presence of sodium methoxide in a methanol (B129727)/diethyl ether solvent system yields Sodium 1-(N-Acetylamino)diazen-1-ium-1,2-diolate. nih.govacs.org This method represents a direct pathway to the sodium salt form of an N-nitrosoamide.
Dinitrogen Trioxide (N₂O₃) and Dinitrogen Tetroxide (N₂O₄): These nitrogen oxides are highly effective nitrosating agents. nih.govresearchgate.net N₂O₃ and N₂O₄ can react rapidly with amines in neutral and alkaline aqueous solutions, and similar reactivity is extended to amides. nih.gov These reactions are typically much faster than those using acidified nitrite (B80452). nih.gov The use of N₂O₃ is particularly noted for its high reactivity and good atom economy, though its instability can present challenges. researchgate.net The reaction proceeds by direct attack of the amide on the nitrosating species.
A summary of product yields from the reaction of acetamide with nitric oxide is presented below.
Reaction of Acetamide with Nitric Oxide: Product Distribution. nih.govacs.org
| Product | Yield (%) | Notes |
|---|---|---|
| Sodium 1-(N-Acetylamino)diazen-1-ium-1,2-diolate | 10% | Based on 50% purity of the isolated solid. acs.org |
| Acetamide (recovered) | 78% | Analyzed by NMR of the spent reaction mixture. nih.gov |
| Sodium Acetate | ~22% | Analyzed by NMR of the spent reaction mixture. nih.gov |
Reagents based on the nitrite ion (NO₂⁻) are the most traditional and widely used for N-nitrosation.
Sodium Nitrite (NaNO₂) with Acid: The classic method for nitrosation involves the use of sodium nitrite in the presence of a strong acid. libretexts.org The acid protonates the nitrite to form nitrous acid (HNO₂), which is then further protonated and loses water to form the electrophilic nitrosonium ion (NO⁺). libretexts.org For less reactive substrates like amides, this process can be inefficient due to competing acid-catalyzed hydrolysis of the amide. sci-hub.se To circumvent this, reactions are often carried out using sodium nitrite in organic acids like acetic acid or formic acid. sci-hub.se
Alkyl Nitrites: Reagents like tert-butyl nitrite (TBN) offer an effective alternative for N-nitrosation under mild, acid-free conditions. rsc.orgresearchgate.net TBN has been successfully used to synthesize various N-nitroso compounds from secondary amines in excellent yields and under solvent-free conditions, and it can also convert primary amides to carboxylic acids. rsc.orgresearchgate.net Its utility extends to the nitrosation of amide precursors, where it avoids the harsh acidic conditions that can degrade sensitive substrates. rsc.org
Other Nitrite Systems: Novel reagents have been developed for chemoselective N-nitrosation under mild conditions. chemrxiv.org Systems like Bismuth Chloride–Sodium Nitrite and Tin(IV) Chloride–Sodium Nitrite have been reported as effective nitrosating agents for amines, amides, and ureas under heterogeneous conditions. chemrxiv.org A recently developed reagent, stable to air and moisture, demonstrates high functional group tolerance for transnitrosation reactions. chemrxiv.org
Catalysis can significantly accelerate the rate of N-nitrosation, especially for less reactive substrates like amides.
Base Catalysis: The nitrosation of amides is subject to general base catalysis. psu.edu This indicates that a slow proton transfer from the initially formed, protonated nitrosoamide intermediate is a key step in the reaction mechanism. psu.edu The efficiency of the base catalyst is related to its pKa. psu.edu
Micellar Catalysis: Surfactants that form micelles can accelerate nitrosation reactions, particularly for hydrophobic substrates. nih.govrsc.org Cationic surfactants, such as cetyltrimethylammonium chloride, have been shown to enhance the nitrosation of hydrophobic secondary amines by up to 100-fold. rsc.org This effect is attributed to the concentration of reactants within the micelle and a lowering of the precursor's pKa at the micelle-water interface. nih.govrsc.org This principle can be applied to the nitrosation of hydrophobic amide precursors.
Other Catalysts: Thiocyanate (B1210189), an anion present in human saliva, is a particularly effective catalyst for nitrosation. nih.gov Certain carbonyl compounds and metal salts (e.g., Cu(II), Fe(III), Co(II)) can also accelerate the formation of N-nitroso compounds. nih.govnih.gov Recently, a phase-transfer catalysis system using KSeCN and TBAI was developed to facilitate N-nitrosation in water under aerobic conditions, capitalizing on the isomerization of secondary nitroalkanes to generate the nitrosating agent in situ. acs.org
Indirect Synthetic Routes to N-Nitrosoamide Structures
Besides direct nitrosation, N-nitrosoamides can be formed through indirect pathways.
Transnitrosation: This process involves the transfer of a nitroso group from one molecule (a nitroso donor) to another (an acceptor). chemrxiv.orgcardiff.ac.uk For example, N-nitrosodiphenylamine can transfer its nitroso group to an amine under photochemical conditions. cardiff.ac.uk A versatile reagent has been developed specifically for transnitrosation, allowing for the synthesis of challenging N-nitroso compounds under mild conditions. chemrxiv.org This method can be advantageous when the direct nitrosation of a target amide is problematic.
Formation as Reaction Intermediates: N-nitrosoamides are key intermediates in several important organic transformations. researchgate.net For instance, the activation of primary and secondary amides by converting them into N-nitrosoamides facilitates subsequent reactions like transamidation to form acyl hydrazides or other amides. researchgate.net In these cases, the N-nitrosoamide is generated in situ from the parent amide and then consumed in a subsequent step. researchgate.net
Optimization and Selectivity in N-Nitrosamide Synthesis
Achieving high yield and selectivity in N-nitrosoamide synthesis requires careful control over reaction parameters.
Influence of pH and Catalysts: The rate of nitrosation is highly dependent on pH. nih.gov For nitrite-based reagents, acidic conditions (pH 2-5) are typically required to generate the active nitrosating agent, but this can also lead to substrate degradation. sci-hub.se Conversely, reactions with nitrogen oxides like N₂O₃ and N₂O₄ can be performed effectively under neutral or even alkaline conditions. nih.gov The choice of catalyst can also dramatically influence the reaction rate and selectivity. nih.gov For instance, thiocyanate is a potent catalyst, while compounds like ascorbic acid can inhibit nitrosation by scavenging the nitrosating agent. nih.gov
The table below summarizes various nitrosating systems and their typical reaction conditions.
Comparison of Selected N-Nitrosation Systems for Amide and Analogue Synthesis
| Nitrosating System | Typical Conditions | Substrate Type | Reference |
|---|---|---|---|
| Nitric Oxide (NO) / NaOMe | Pressurized NO gas, basic (NaOMe), room temp. | Amides | nih.govacs.org |
| N₂O₃ / N₂O₄ | Neutral to alkaline pH, aqueous, rapid reaction | Amines, applicable to amides | nih.gov |
| NaNO₂ / Acetic Acid | Neat organic acid | Amides, Ureas, Carbamates | sci-hub.se |
| tert-Butyl Nitrite (TBN) | Solvent-free, metal- and acid-free | Secondary Amines, applicable to amides | rsc.orgresearchgate.net |
| KSeCN / TBAI / O₂ | Phase-transfer catalysis, water, aerobic | Amines | acs.org |
Scale-Up Considerations for Laboratory Synthesis
Transitioning a laboratory-scale synthesis of an N-nitrosoamide to a larger scale introduces several practical challenges.
Reagent Handling and Stability: Many conventional nitrosating agents are hazardous or unstable. cardiff.ac.uk For example, dinitrogen trioxide (N₂O₃) is a highly effective reagent but is also unstable, which complicates its use as a stock reagent on a larger scale. researchgate.net Methods using pressurized gases like nitric oxide require specialized equipment. nih.govacs.org
Reaction Conditions: Traditional methods often rely on harsh conditions (e.g., strong acids) that can be difficult to manage on a larger scale and may not be compatible with complex molecules. cardiff.ac.uk The development of milder methods, such as those using TBN or catalytic systems, is therefore advantageous for scalability. rsc.org
Process Technologies: Modern process technologies like flow chemistry offer a promising solution to many of the challenges associated with N-nitrosation. cardiff.ac.uk Flow reactors provide superior control over reaction temperature, mixing, and residence time, enhancing safety and reproducibility. Combining flow chemistry with electrochemical methods, where the nitrosating agent is generated in situ from a stable precursor like sodium nitrite, represents an environmentally benign and scalable approach. cardiff.ac.uk
Chemical Reactivity and Transformation Pathways of N Nitrosoamides
Intramolecular Rearrangements and Cyclizations
N-nitrosoamides can undergo intramolecular rearrangements, a process that is highly dependent on the compound's structure and reaction conditions. One of the established thermal decomposition pathways for N-alkyl-N-nitrosoamides involves an initial rearrangement to a diazo ester intermediate. While this is well-documented for alkyl variants, aryl N-nitrosoamides also exhibit rearrangement tendencies. For instance, the carboxylate anions of N-acetyl-N-nitroso-α-amino-acids have been shown to undergo facile rearrangements initiated by an intramolecular attack of the carboxylate. rsc.org For an aryl N-nitrosoamide like 2,5-dichlorophenyl-N-nitrosoamide, intramolecular cyclization pathways could potentially be triggered, for example, by leveraging the substituents on the aromatic ring under specific catalytic conditions.
Nucleophilic and Electrophilic Reactions
The N-nitrosoamide functional group imparts significant electrophilic character to the molecule, particularly at the nitroso nitrogen. This makes the compound susceptible to attack by a wide range of nucleophiles. wikipedia.org The reaction mechanism for nucleophilic attack on N-nitrosamides typically involves the addition of the nucleophile to the nitroso group, followed by the departure of the amide anion. conicet.gov.ar
Studies on related N-nitrososulfonamides show that they readily transfer the nitroso group to thiolate ions, where the nucleophilic attack of the thiolate on the nitroso group is the rate-determining step. conicet.gov.ar The reactivity towards nucleophiles, however, does not always correlate directly with the nucleophile's basicity; for sulfur nucleophiles, the sensitivity to base strength is unusually low, which has been attributed to the effects of desolvation on the reaction rate. rsc.org
Conversely, while the primary reactivity site is the N-nitroso group, the dichlorinated phenyl ring can participate in electrophilic aromatic substitution reactions. However, the N-nitrosoamide group is strongly deactivating, meaning such reactions would require harsh conditions.
Thermal Decomposition Processes of N-Nitrosoamides
N-nitrosoamides are known for their thermal instability. wikipedia.org The decomposition process can be complex, yielding different products depending on the molecular structure and the environment. Spontaneous decomposition, particularly of N-nitroso-ureas in aqueous media, can lead to the formation of reactive electrophilic species like diazonium or carbenium ions. wikipedia.org
Kinetic studies provide crucial information about the mechanisms of thermal decomposition. While specific kinetic data for Sodium 2,5-dichlorophenyl-N-nitrosoamide is not available in the reviewed literature, studies on analogous compounds illustrate the general principles. For example, the decomposition of various N-nitroso compounds is often found to be first-order with respect to the substrate. The rate of decomposition is highly dependent on temperature and the structure of the compound.
The following table presents kinetic data for the decomposition of representative N-nitroso compounds to illustrate the parameters typically investigated.
| Compound | Conditions | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Reference |
|---|---|---|---|---|---|
| N-nitroso-2-arylimidazoline (denitrosation) | Aqueous Acid | - | 74 kJ mol–1 | –48 J K–1 mol–1 | rsc.org |
| N-nitroso-2-arylimidazoline (amidine hydrolysis) | Aqueous Acid | - | 74 kJ mol–1 | –43 J K–1 mol–1 | rsc.org |
The choice of solvent can significantly influence both the rate and the pathway of N-nitrosoamide decomposition. In studies of N-nitroso-N-methylaniline in ethanol, for example, no nucleophilic catalysis was observed, which contrasts with reactions in water, highlighting the solvent's role in the reaction mechanism. sci-hub.se Similarly, the decomposition of N-nitroso-2-pyrrolidone under basic conditions is catalyzed by nucleophiles, and the preference for this pathway is linked to the leaving group properties of the resulting N-nitrosamine fragment, which would be influenced by solvent polarity and hydrogen bonding capacity. rsc.org For a salt such as this compound, decomposition would be studied in polar solvents capable of its dissolution, which would likely favor ionic decomposition pathways over radical mechanisms.
Acid-Catalyzed Decomposition Mechanisms
The decomposition of N-nitrosoamides is frequently catalyzed by acid. rsc.org This process is mechanistically distinct from the acid-catalyzed decomposition of N-nitrosamines. For N-nitrosoamides, the reaction often proceeds without catalysis by nucleophiles and exhibits a primary kinetic isotope effect, which points to a different rate-limiting step. sci-hub.se The acid-catalyzed decomposition of N-nitroso-2-arylimidazolines, for instance, results in two competing pathways: denitrosation (loss of the NO group) and hydrolysis of the amidine moiety. rsc.org Both pathways are acid-catalyzed and begin with the protonation of the substrate. rsc.org
A central feature of the acid-catalyzed decomposition of N-nitrosoamides is the formation of a protonated intermediate. rsc.orgrsc.org Kinetic studies on various N-nitrosoamides and related ureas have demonstrated that the rate-controlling step is often the slow proton transfer from the initially formed O-protonated species or directly to the amide nitrogen. rsc.orgpsu.edu This is supported by the observation of general acid catalysis and significant primary solvent isotope effects. rsc.orgrsc.org
Competitive Decomposition Pathways
N-nitrosoamides, including N-aryl derivatives, can undergo decomposition through several competing pathways. The primary modes of decomposition are typically thermal and photochemical, which often lead to different products through distinct mechanisms. Furthermore, under certain conditions, N-nitrosoamides can undergo denitrosation or rearrangement reactions.
The thermal decomposition of N-nitrosoamides has been a subject of extensive study. For many N-nitroso-N-arylamides, the initial and rate-determining step is often a 1,3-acyl migration from the nitrogen to the oxygen of the nitroso group, forming a highly unstable diazoester intermediate. This intermediate can then collapse, releasing nitrogen gas and forming a radical or ionic pair that leads to the final products. The stability of N-nitrosoamides towards thermal decomposition is influenced by electronic factors. Electron-withdrawing substituents on the aromatic ring, such as the two chlorine atoms in this compound, are known to decelerate the rate of N-nitrosation and can also affect the rate of thermal decomposition. nih.gov
In contrast, photochemical decomposition typically proceeds via homolytic cleavage of the N-N bond, generating an amino radical and a nitric oxide radical. nih.gov This pathway is distinct from the thermal route and can lead to a different set of products.
Denitrosation, the cleavage of the N-NO bond to regenerate the parent amide, is another significant competitive pathway, particularly in acidic or nucleophilic environments. rsc.org The susceptibility of an N-nitrosoamide to denitrosation is influenced by the electronic properties of the substituents. Electron-withdrawing groups on the aryl ring can affect the protonation equilibrium and the rate of nucleophilic attack on the protonated N-nitrosoamide. rsc.org
Rearrangement reactions can also compete with decomposition. For instance, the Fischer-Hepp rearrangement is known for N-nitrosoanilines, where the nitroso group migrates to the para-position of the aromatic ring under acidic conditions. sci-hub.se While this is more common for N-nitrosoamines, analogous rearrangements can occur in N-nitrosoamides under specific conditions.
The decomposition of N-nitroso compounds can be influenced by the surrounding matrix. For example, the thermal decomposition of some N-nitrosoamides has been shown to be inhibited when encapsulated within a self-assembled nanocapsule, which increases the energy barrier for the 1,3-N→O acyl transfer. nih.gov
To illustrate the effect of reaction conditions on the decomposition of a related N-nitroso compound, the thermal decomposition of N-nitroso-pendimethalin, a dinitroaniline herbicide, begins at approximately 120 °C, while the parent compound is stable up to about 200 °C. google.comgoogle.com The rate of decomposition increases significantly with temperature.
Table 1: Thermal Decomposition of N-Nitroso-pendimethalin
| Temperature (°C) | Time for Complete Decomposition |
| ~120 | Unacceptably slow |
| 160 | ~ 1 day |
| 170 | ≤ 8 hours |
| 180 | ≤ 60 minutes |
This table is generated based on data for N-nitroso-pendimethalin to illustrate the temperature dependence of N-nitroso compound decomposition, as specific data for this compound is not available. google.com
For N-nitroso-N-arylamides, the products of thermal decomposition can be complex. For example, the decomposition of 2,5-di-(N-nitrosoacetamido)-1,4-di-t-butylbenzene in benzene (B151609) yields 2,5-di-t-butylhydroquinone diacetates as the major product, without evidence of aryne formation that might be expected from related compounds. rsc.org This highlights the subtle structural influences on the reaction pathway.
Light-Induced Transformations of N-Nitrosoamide Systems
The photochemistry of N-nitrosoamides presents a distinct set of transformation pathways compared to their thermal decomposition. Under the influence of light, typically in the UV-A region, the primary photochemical event is the homolytic cleavage of the relatively weak nitrogen-nitrogen (N-N) bond. nih.gov This contrasts with the thermal decomposition of many N-nitrosoamides, which often involves the cleavage of the nitrogen-carbonyl bond.
The photolysis of N-nitrosoamides generates an amino radical and a nitric oxide (NO) radical. The subsequent fate of these radical species determines the final product distribution and is highly dependent on the reaction environment, including the solvent and the presence of radical scavengers or oxygen.
In the case of S-nitroso-N-acetylpenicillamine (SNAP), a related S-nitroso compound, photolysis leads to the generation of nitric oxide and a stable thiyl radical. nih.gov The thiyl radical can then react with another thiyl radical to form a disulfide or with oxygen to form various oxidized sulfur species. nih.gov An analogous process for this compound would involve the formation of a 2,5-dichlorophenylamido radical and nitric oxide.
The generated nitric oxide can participate in further reactions. For instance, the photolysis of N-nitroso compounds has been shown to lead to the formation of NO, which can be detected through its reaction with other molecules to form stable complexes. nih.gov
The efficiency of photolytic decomposition can be influenced by the wavelength and intensity of the incident light. nih.gov For some systems, the initial rate of NO release increases with light intensity. nih.gov
The solvent can also play a crucial role in the outcome of N-nitrosoamide photolysis. The photoaddition of N-nitroso compounds to alkenes in acidified methanol (B129727) has been reported, proceeding through the formation of an aminium radical. nih.gov
Table 2: Products of Photolysis of Related N-Nitroso Compounds
| N-Nitroso Compound | Primary Photochemical Step | Key Reactive Intermediates | Major Products/Pathways |
| S-Nitroso-N-acetylpenicillamine (SNAP) | N-S bond homolysis | Thiyl radical, Nitric oxide | Disulfide, Sulfonyl radicals (in presence of O2) |
| N-Nitrosopiperidine with alkenes | N-N bond homolysis | Amino radical, Nitric oxide | 1:1 adducts (oximes) |
| N-Nitroso-N-hexylacetamide | N-N bond homolysis | Amino radical, Nitric oxide | Dimeric nitrosocyclohexane (B8604930) (in cyclohexane) |
This table provides examples of photolytic pathways for related N-nitroso compounds to infer the potential reactivity of this compound, for which specific photolysis data is not available. nih.govnih.gov
It is important to note that while these general principles of N-nitrosoamide reactivity provide a framework for understanding the potential transformations of this compound, the specific substitution pattern of the dichlorophenyl group will undoubtedly exert a significant influence on the relative rates and product distributions of these competitive pathways.
Mechanistic Investigations of N Nitrosoamide Reactions
Elucidation of Rate-Determining Steps in Nitrosation
The formation of N-nitrosoamides involves the reaction of a corresponding amide with a nitrosating agent. The rate-determining step in the nitrosation of amides is highly dependent on the reaction conditions, particularly the pH and the nature of the nitrosating agent.
Under acidic conditions, nitrous acid (HNO₂) is protonated to form the highly electrophilic nitrosonium ion (NO⁺). The reaction of the amide with the nitrosonium ion is often the rate-limiting step. The general mechanism can be described as follows:
Formation of the Nitrosating Agent: NaNO₂ + H⁺ ⇌ HNO₂ HNO₂ + H⁺ ⇌ H₂O⁺-NO H₂O⁺-NO → H₂O + NO⁺
Nucleophilic Attack by the Amide: The lone pair of electrons on the nitrogen atom of the amide attacks the nitrosonium ion. This step is typically slow and therefore rate-determining.
Deprotonation: A base (e.g., water) removes a proton from the nitrogen atom to yield the N-nitrosoamide.
The rate of nitrosation is significantly influenced by the nucleophilicity of the amide nitrogen. Electron-withdrawing groups on the aromatic ring of an N-arylamide decrease the nucleophilicity of the nitrogen atom, thereby slowing down the rate of nitrosation. Conversely, electron-donating groups increase the reaction rate.
In the case of the nitrosation of 2,5-dichloroaniline to ultimately form a precursor to Sodium 2,5-dichlorophenyl-N-nitrosoamide, the two chlorine atoms act as electron-withdrawing groups, which would be expected to decrease the rate of nitrosation compared to aniline.
A kinetic study of the nitrosation of various substituted anilines can provide quantitative data on the effect of substituents on the reaction rate. A general rate law for the nitrosation of an amide can be expressed as:
Rate = k[Amide][Nitrosating Agent]
The following table illustrates hypothetical rate constants for the nitrosation of different substituted anilines, demonstrating the effect of substituents on the reaction rate.
| Substituent (X) in X-C₆H₄-NH₂ | Relative Rate Constant (k_rel) |
| 4-OCH₃ | 50 |
| 4-CH₃ | 10 |
| H | 1 |
| 4-Cl | 0.1 |
| 2,5-di-Cl | 0.02 |
| 4-NO₂ | 0.001 |
This is an interactive data table. You can sort and filter the data.
Characterization of Reactive Intermediates (e.g., Diazoesters, Carbocations)
The decomposition of N-nitrosoamides is a key feature of their chemistry, leading to the formation of highly reactive intermediates. usp.org These intermediates are responsible for the subsequent reactions, such as alkylation or arylation of nucleophiles. wikipedia.org
Upon decomposition, an N-nitrosoamide can rearrange to form a diazoester. This intermediate is generally unstable and readily loses nitrogen gas (N₂) to generate an ion pair, consisting of a carbocation and a carboxylate anion. wikipedia.org
For an N-aryl-N-nitrosoamide like the one derived from 2,5-dichlorophenylamine, the decomposition would proceed through an aryl diazonium ion.
The general decomposition pathway is as follows:
Rearrangement to a Diazoester: The N-nitrosoamide undergoes an intramolecular rearrangement to form a diazoester.
Formation of a Diazonium Ion: The diazoester then cleaves to form a diazonium ion and a carboxylate.
Loss of Nitrogen: The diazonium ion is often unstable and loses a molecule of nitrogen gas to form a carbocation. organic-chemistry.org
These carbocations are powerful electrophiles and will react rapidly with any available nucleophiles in the reaction mixture, such as water, alcohols, or halide ions. The formation of these carbocations is a key step in many synthetic applications of N-nitrosoamides. usp.org
The 2,5-dichlorophenyl carbocation that would be formed from the decomposition of this compound is a highly reactive species. Its fate would depend on the solvent and other nucleophiles present. For example, in an aqueous solution, it would likely react with water to form 2,5-dichlorophenol.
Isotope Effect Studies in Reaction Mechanisms
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the mechanisms of chemical reactions, including those involving N-nitrosoamides. By replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), changes in the reaction rate can be measured, providing insight into bond-breaking and bond-forming steps in the rate-determining step of the reaction. libretexts.org
For the decomposition of N-nitrosoamides, both primary and secondary KIEs can be informative.
Primary Kinetic Isotope Effect: A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For example, if the removal of a proton from the nitrogen atom during nitrosation is the rate-determining step, a significant primary KIE (kH/kD > 1) would be expected.
Secondary Kinetic Isotope Effect: A secondary KIE is observed when the isotopically substituted atom is not directly involved in bond breaking in the rate-determining step. libretexts.org These effects are typically smaller than primary KIEs. For example, a secondary KIE might be observed in the decomposition of a diazonium ion, where changes in hybridization at a carbon atom adjacent to the isotopic label occur in the transition state. princeton.edu
In the study of N-nitrosoamide decomposition, a nitrogen isotope effect (¹⁴k/¹⁵k) can be measured for the nitrogen atom in the diazonium intermediate. A significant ¹⁴k/¹⁵k value would indicate that the C-N bond is being broken in the rate-determining step.
The following table provides hypothetical KIE data for the decomposition of a substituted benzenediazonium ion, which is a key intermediate in N-nitrosoamide reactions.
| Isotopic Substitution | k_light / k_heavy | Interpretation |
| α-Deuterium (C-D vs C-H) | 1.12 | Secondary KIE, suggesting a change in hybridization at the carbon atom in the transition state (sp² to sp). |
| Nitrogen-15 (¹⁴N vs ¹⁵N) | 1.04 | Primary KIE, indicating that the C-N bond is broken in the rate-determining step. |
This is an interactive data table. You can sort and filter the data.
Influence of Substituent Effects on Reactivity (e.g., Hammett Correlations)
The reactivity of aromatic compounds, including the decomposition of N-aryl-N-nitrosoamides, is significantly influenced by the nature and position of substituents on the aromatic ring. The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene (B151609) derivatives.
The Hammett equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.
A plot of log(k/k₀) versus σ for a series of substituted compounds should yield a straight line with a slope of ρ.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge is built up in the transition state).
A negative ρ value indicates that the reaction is favored by electron-donating groups (positive charge is built up in the transition state).
For the decomposition of an N-aryl-N-nitrosoamide, the rate-determining step is often the cleavage of the C-N bond to form an aryl cation. In this case, electron-donating groups on the aromatic ring would stabilize the developing positive charge in the transition state, thus accelerating the reaction. This would result in a negative ρ value.
For this compound, the two chlorine atoms are electron-withdrawing groups, which would be expected to destabilize the transition state leading to the aryl cation, and therefore decrease the rate of decomposition compared to the unsubstituted analogue.
The following table presents hypothetical data for a Hammett plot for the decomposition of para-substituted N-phenyl-N-nitrosoamides.
| Substituent (Y) | σ_p | log(k/k₀) |
| OCH₃ | -0.27 | 1.20 |
| CH₃ | -0.17 | 0.75 |
| H | 0.00 | 0.00 |
| Cl | 0.23 | -0.95 |
| NO₂ | 0.78 | -3.20 |
This is an interactive data table. You can sort and filter the data.
A plot of this data would yield a negative slope (ρ), confirming that the reaction is favored by electron-donating substituents.
Stereochemical Outcomes of N-Nitrosoamide Reactions
The stereochemical outcome of reactions involving N-nitrosoamides is largely determined by the nature of the carbocation intermediate. If a chiral center is involved, the stereochemistry of the products can provide valuable information about the reaction mechanism.
If the decomposition of an N-nitrosoamide generates a carbocation at a stereocenter, the resulting carbocation is typically planar (sp² hybridized). The subsequent attack by a nucleophile can occur from either face of the carbocation with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration). This is a hallmark of an Sₙ1-type reaction mechanism.
However, the carbocation may not be completely "free" in solution. It can exist as a tight ion pair with the counter-ion (the carboxylate). In such cases, the counter-ion can shield one face of the carbocation, leading to a slight preference for attack from the opposite face, resulting in a product with a net inversion of configuration.
Furthermore, carbocations are known to undergo rearrangements to form more stable carbocations. pharmaguideline.com For example, a secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride or alkyl shift. pharmaguideline.com Such rearrangements can lead to products with a different carbon skeleton than the starting material.
In the case of the 2,5-dichlorophenyl cation, which is an aryl cation, the geometry is constrained by the aromatic ring. Aryl cations are generally unstable and will react rapidly with available nucleophiles without rearrangement of the ring itself. The stereochemical considerations are more relevant when the N-nitrosoamide is derived from an alkyl amine with a chiral center alpha to the nitrogen.
Computational and Theoretical Chemistry Studies of N Nitrosoamides
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has become a cornerstone for investigating the complex reaction pathways of N-nitrosoamides. The thermal decomposition of these compounds, for example, has been shown to be highly dependent on factors like the nature of the substituents (aliphatic vs. aromatic) and the polarity of the solvent. DFT calculations allow researchers to map out the potential energy surfaces for proposed mechanisms, such as those involving ion-pair intermediates or radical pathways.
Computational studies have demonstrated that the reaction mechanism can change dramatically based on the substrate and solvent. For instance, in non-polar solvents, the decomposition may proceed through a concerted or radical mechanism, while in polar solvents, the stabilization of ionic intermediates can open up entirely different pathways. DFT is used to calculate the relative energies of reactants, intermediates, transition states, and products to determine the most energetically favorable route.
Table 1: Hypothetical DFT-Calculated Relative Energies for Intermediates in the Decomposition of an Aromatic N-Nitrosoamide in Different Solvents.
| Intermediate Species | Relative Energy in Mesitylene (kcal/mol) | Relative Energy in Methanol (B129727) (kcal/mol) |
|---|---|---|
| Ground State N-Nitrosoamide | 0.0 | 0.0 |
| Contact Ion Pair | +25.5 | +10.2 |
| Solvent-Separated Ion Pair | Unstable | +8.5 |
Note: Data is representative and intended to illustrate the type of results obtained from DFT studies, based on general findings for N-nitrosoamides.
Studies on Transition State Structures and Activation Barriers
Identifying the transition state (TS)—the highest energy point along a reaction coordinate—is crucial for understanding reaction kinetics. DFT calculations are extensively used to locate and characterize the geometry of transition states for N-nitrosoamide reactions. For many N-nitrosoamides, a key reaction is the thermal rearrangement involving a 1,3 N→O acyl transfer, which is often the rate-determining step.
By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactant and the transition state, computational chemists can predict reaction rates. These activation barriers are sensitive to the electronic and steric properties of the substituents on the amide. For example, electron-withdrawing groups on an aromatic ring can influence the stability of the transition state and thus alter the activation barrier.
Table 2: Hypothetical DFT-Calculated Activation Barriers (ΔG‡) for the 1,3-Acyl Transfer in Different N-Nitrosoamides.
| Compound Type | Solvent | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| Aliphatic N-Nitrosoamide | Mesitylene | 22.5 |
| Aromatic N-Nitrosoamide | Mesitylene | 20.1 |
| Aliphatic N-Nitrosoamide | Methanol | 21.8 |
Note: Data is representative. Such calculations help elucidate how structure and solvent influence reaction kinetics.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape, or conformation, of an N-nitrosoamide can significantly impact its reactivity. Computational methods are employed to perform conformational analyses, identifying the most stable ground-state geometries. For N-nitrosoamides, this often involves determining the relative energies of rotamers around the N-N and N-C bonds. DFT calculations have shown that the relative energies of different conformers can be very close.
While static calculations provide information on stable structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations can model the conformational flexibility of N-nitrosoamides in solution, showing how they vibrate, rotate, and interact with solvent molecules. This dynamic picture is essential for a complete understanding of how the molecule's shape influences its accessibility for reaction.
Table 3: Representative Relative Energies of N-Nitrosoamide Conformers.
| Conformer | Dihedral Angle (C-N-N=O) | Relative Energy (kcal/mol) |
|---|---|---|
| syn | ~0° | 0.5 |
Note: This hypothetical data illustrates the small energy differences often found between conformers.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is key to its chemical reactivity. Theoretical calculations provide detailed information about how electrons are distributed within an N-nitrosoamide molecule. Analyses of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict where a molecule is likely to react. For instance, the N–NO bond is a critical feature, and its susceptibility to cleavage can be assessed by examining the orbitals associated with it.
Calculated properties like atomic charges and the HOMO-LUMO energy gap are powerful predictors of reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For a molecule like Sodium 2,5-dichlorophenyl-N-nitrosoamide, the electron-withdrawing chlorine atoms would be expected to significantly influence the charge distribution on the aromatic ring and the nitrosoamide group, thereby modulating its reactivity.
Table 4: Hypothetical Calculated Electronic Properties for 2,5-dichlorophenyl-N-nitrosoamide Anion.
| Property | Calculated Value | Implication for Reactivity |
|---|---|---|
| NBO Charge on Nitroso N | +0.15 e | Electrophilic character |
| NBO Charge on Amide N | -0.65 e | Nucleophilic/basic character |
| HOMO Energy | -4.8 eV | Site of electron donation |
| LUMO Energy | -1.2 eV | Site of electron acceptance |
Note: Data is hypothetical, based on general principles of electronic structure theory, and illustrates predictive parameters.
Supramolecular Interactions Affecting N-Nitrosoamide Reactivity in Confined Spaces
The reactivity of a molecule can be dramatically altered when it is moved from a bulk solvent into a confined space, such as the cavity of a host molecule. Research on N-nitrosoamides encapsulated within hydrogen-bonded dimeric host capsules has shown that such confinement can inhibit their thermal rearrangement.
DFT calculations are essential to understand this phenomenon. They show that binding to the capsule leads to a significant increase in the activation energy for the rate-determining acyl transfer step. A distortion-interaction analysis, a computational tool, can be used to probe the reasons for this inhibition. It often reveals that the host capsule forces the N-nitrosoamide guest into a conformation that is less favorable for reaching the transition state, effectively "locking" it in its ground state and preventing the reaction.
Table 5: Hypothetical DFT Calculation of Confinement Effect on N-Nitrosoamide Rearrangement.
| Environment | Activation Barrier for 1,3-Acyl Transfer (kcal/mol) | Change in Barrier (kcal/mol) |
|---|---|---|
| Bulk Solvent (Mesitylene) | 20.1 | N/A |
Note: Representative data based on published studies on N-nitrosoamides in confined spaces.
Applications of N Nitrosoamides in Organic Synthesis and Materials Science
N-Nitrosoamides as Precursors for Synthetic Transformations
N-nitrosoamides are valuable precursors for a range of synthetic transformations due to the reactivity of the N-nitrosoamide functional group. researchgate.net They can be readily converted into various other functional groups under mild conditions, making them attractive intermediates in multi-step syntheses. researchgate.net
N-nitrosoamides serve as effective precursors for the synthesis of esters and carboxamides. researchgate.net The transformation typically involves the reaction of the N-nitrosoamide with an alcohol or an amine, respectively. This process, often referred to as transamidation in the case of amine nucleophiles, can proceed under mild conditions, sometimes promoted by a base or catalyst. researchgate.net For instance, the transamidation of certain N-nitroso uronamides with primary and secondary amines has been successfully achieved in the presence of triethylamine (B128534), yielding the corresponding glycouroamides in good to excellent yields at room temperature. researchgate.net
The general transformation can be represented as follows:
Esterification: R-CO-N(NO)-R' + R''-OH → R-CO-OR'' + [R'-N=N-OH]
Transamidation: R-CO-N(NO)-R' + R''-NH₂ → R-CO-NH-R'' + [R'-N=N-OH]
| Precursor | Reagent | Product | Key Features |
| N-Nitrosoamide | Alcohol | Ester | Versatile ester synthesis |
| N-Nitrosoamide | Primary/Secondary Amine | Carboxamide | Mild reaction conditions, good yields |
| N-Nitroso uronamides | Primary/Secondary Amines | Glycouronamides | Achieved with triethylamine at room temperature |
In addition to esters and amides, N-nitrosoamides can be utilized to generate other structurally significant compounds, including alcohols and thioesters. researchgate.net The conversion to alcohols can be achieved through reduction of the N-nitrosoamide. researchgate.net The synthesis of thioesters from N-nitrosoamides proceeds via reaction with a thiol, analogous to the esterification process. researchgate.net
| Transformation | Reagent | Product Type |
| Thioesterification | Thiol | Thioester |
| Reduction | Reducing Agent | Alcohol |
N-Nitrosoamides in the Synthesis of Complex Molecules
The utility of N-nitrosoamides as reactive intermediates extends to the synthesis of more complex molecular architectures. For example, they have been employed in the preparation of various glycouronamides and heterocycles like indazole scaffolds. researchgate.net Their ability to participate in reactions such as aryne σ-insertion followed by C(sp³)–H bond functionalization highlights their potential in constructing intricate molecular frameworks. researchgate.net Furthermore, N-nitrosoamides have been used to synthesize acyl hydrazides from amides at room temperature through N-activation reactions. researchgate.net
Development of N-Nitrosoamide-Based Reagents for Specific Chemical Reactions
Potential Roles in Advanced Functional Materials (e.g., controlled release systems)
The chemistry of nitroso compounds suggests potential applications for N-nitrosoamides in the development of advanced functional materials. One area of interest is in controlled release systems. Certain nitroso compounds can act as donors for small signaling molecules like nitroxyl (B88944) (HNO). nih.gov The release of such molecules can be triggered by specific stimuli, such as light (photocontrolled release). nih.gov This suggests that appropriately designed N-nitrosoamides could potentially be incorporated into polymer matrices or other material systems to allow for the controlled release of specific chemical species, which could have applications in medicine and materials science.
Environmental Chemistry and Transformation of N Nitrosoamides
Formation Pathways of N-Nitrosoamides in Environmental Contexts
The formation of N-nitrosoamides in the environment is a result of the reaction between amide precursors and nitrosating agents. While research has more extensively covered the formation of their counterparts, N-nitrosamines, the fundamental chemical reactions are analogous.
N-nitroso compounds can be broadly categorized into N-nitrosamines and N-nitrosamides. chemicalbook.com The latter includes N-nitrosocarbamates, N-nitrosoureas, and N-nitrosoguanidines. chemicalbook.com The formation of these compounds occurs when secondary and tertiary amines, or in the case of N-nitrosoamides, N-alkyl derivatives of amides, react with nitrosating agents. chemicalbook.com
In environmental systems, particularly in water treatment processes, nitrosating agents can be formed from nitrites or nitrates. Water disinfection processes using chloramine, chlorine, or ozone can lead to the formation of N-nitroso compounds. For instance, N-nitrosodimethylamine (NDMA) formation has been linked to the reaction of inorganic dichloramine with amine precursors. While specific studies on the formation of Sodium 2,5-dichlorophenyl-N-nitrosoamide in such contexts are not prevalent, the underlying chemistry suggests that the presence of the corresponding amide precursor, 2,5-dichlorophenylamide, and a nitrosating agent could lead to its formation.
The precursors for N-nitroso compounds are widespread and can include industrial chemicals, pharmaceuticals, and personal care products containing amine or amide functionalities. For example, quaternary amine-based coagulants used in water treatment have been identified as precursors for NDMA.
Abiotic Degradation Mechanisms in Aquatic and Atmospheric Systems
N-nitrosoamides are known to be relatively unstable compared to N-nitrosamines. chemicalbook.com Their degradation in environmental systems can occur through several abiotic pathways, with hydrolysis and photolysis being the most significant in aquatic environments.
In contrast to N-nitrosamines, which are generally resistant to hydrolysis, N-nitrosoamides can undergo hydrolysis, although the rates can be slow under certain conditions. Studies on related compounds, nitrosamines and nitramines, have shown them to be generally resistant to hydrolysis. However, the presence of the carbonyl group in N-nitrosoamides can influence their stability in water.
In the atmosphere, N-nitroso compounds can be degraded through oxidation reactions. For example, gaseous dimethylamine (B145610) can be oxidized by hydroxyl radicals to form a dimethyl amino radical, which can then react with nitrogen oxides to form N-nitrosodimethylamine (NDMA) and dimethylnitramine (B1206159) (DMN). These products can then be further removed from the atmosphere through oxidation and photolysis. While specific atmospheric degradation data for this compound is unavailable, it is expected to undergo similar oxidative degradation processes initiated by atmospheric radicals.
Photochemical Transformations of N-Nitrosoamide Derivatives
Photolysis, or degradation by light, is a primary transformation pathway for many N-nitroso compounds in the environment. N-nitrosamides undergo photolysis, and the mechanisms have been studied for various derivatives.
The photolysis of N-nitrosamides in acidic media has been shown to proceed via two main pathways: photo-elimination of the nitroso group and a light-catalyzed denitrosation. A key distinction from the thermal decomposition of N-nitrosamides, which involves the cleavage of the nitrogen-carbonyl bond, is that photolysis results in the fission of the nitrogen-nitrogen bond. This N-N bond homolysis is the initial step in the photolysis of alkyl N-nitrosamides, leading to the formation of amidyl radicals and nitric oxide.
Studies on the photolysis of N-nitroso-N-methylacetamide in different solvents have shown the formation of various products, indicating that the subsequent reactions of the initially formed radicals are dependent on the surrounding medium. For instance, in methanol (B129727), N-methylacetamide, nitrous oxide, and formaldehyde (B43269) are produced.
The photochemical activity of N-nitroso compounds containing aromatic rings, such as benzene (B151609) or fluorene, has also been investigated. Upon irradiation with UV light, these compounds can release nitric oxide. Given the presence of a dichlorinated phenyl ring in this compound, it is expected to be photochemically active and undergo degradation upon exposure to sunlight in aquatic environments.
The quantum yield of photolysis, which is a measure of the efficiency of a photochemical reaction, has been determined for various N-nitrosamines. For example, the quantum yield for NDMA photolysis at 365 nm has been reported to be 0.0312 ± 0.0047. While a specific quantum yield for this compound is not available, the general photosensitivity of N-nitroso compounds suggests that photolysis would be a significant environmental fate process.
Intermediates and End-Products of Environmental N-Nitrosoamide Degradation
The degradation of N-nitrosoamides leads to the formation of various intermediates and final products, the nature of which depends on the degradation pathway and environmental conditions.
As mentioned in the previous section, the photolysis of N-nitrosamides proceeds through the formation of an amidyl radical and nitric oxide. These reactive intermediates can then undergo a variety of subsequent reactions. The amidyl radical can abstract a hydrogen atom from the solvent to form the parent amide. The nitric oxide can be oxidized to nitrite (B80452) and nitrate (B79036) in the presence of oxygen.
In the case of N-nitroso-N-methylacetamide photolysis in methanol, the end products are N-methylacetamide, nitrous oxide, and formaldehyde. The photolysis of N-n-hexyl-N-nitrosoacetamide in acidic media yields n-hexanal. This indicates that the alkyl and acyl groups of the N-nitrosoamide influence the final degradation products.
For this compound, it can be inferred that its environmental degradation would likely lead to the formation of 2,5-dichlorophenylamide as a stable end-product from the amidyl radical. The nitroso group would be transformed into inorganic nitrogen species such as nitrite and nitrate.
The table below summarizes the degradation products observed for some N-nitroso compounds, which can serve as a reference for the potential degradation products of N-nitrosoamides.
| N-Nitroso Compound | Degradation Pathway | Intermediates | End-Products | Reference |
|---|---|---|---|---|
| N-Nitrosodimethylamine (NDMA) | Photolysis | Aminium radical, Nitric oxide | Methylamine, Dimethylamine, Nitrite, Nitrate, N-Methylformamide | |
| N-Nitroso-N-methylacetamide | Photolysis in Methanol | Amidyl radical, Nitric oxide | N-Methylacetamide, Nitrous oxide, Formaldehyde | |
| N-n-Hexyl-N-nitrosoacetamide | Photolysis in Acidic Media | - | n-Hexanal |
Analytical Strategies for Environmental N-Nitrosoamide Research
The detection and quantification of N-nitroso compounds in environmental samples at low concentrations require sensitive and selective analytical methods. The strategies employed for N-nitrosamines are largely applicable to N-nitrosoamides, with potential modifications to account for differences in their chemical properties.
Sample Preparation: Solid-phase extraction (SPE) is a common technique for extracting and concentrating N-nitroso compounds from water samples. Various sorbents, such as Ambersorb 572 and Carboxen 572, have been used for this purpose.
Analytical Techniques:
Gas Chromatography (GC): GC coupled with various detectors has been widely used for the analysis of volatile and semi-volatile N-nitrosamines. Detectors include the nitrogen-phosphorus detector (NPD), thermal energy analyzer (TEA), and mass spectrometry (MS). However, some N-nitroso compounds that are thermally unstable, such as N-nitrosodiphenylamine, can degrade in the hot GC injection port, which can complicate analysis. Given that N-nitrosoamides are generally less stable than N-nitrosamines, this could also be a challenge for their analysis by GC.
Liquid Chromatography (LC): LC coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has emerged as a powerful alternative for the analysis of a broader range of N-nitroso compounds, including those that are non-volatile or thermally labile. Ultra-high-performance liquid chromatography (UHPLC) can provide faster and more efficient separations.
The table below provides an overview of analytical methods used for N-nitroso compounds in environmental samples.
| Analytical Technique | Detector | Applicability | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD), Thermal Energy Analyzer (TEA), Mass Spectrometry (MS) | Volatile and semi-volatile N-nitrosamines | |
| Liquid Chromatography (LC) | Mass Spectrometry (MS, MS/MS) | Wide range of N-nitroso compounds, including non-volatile and thermally labile ones | |
| High-Performance Liquid Chromatography (HPLC) | Fluorescence Detector (after derivatization) | N-nitrosamines |
Advanced Analytical Approaches for Mechanistic Elucidation in N Nitrosoamide Research
Spectroscopic Techniques for Reaction Monitoring (e.g., NMR, FT-IR)
Spectroscopic methods are indispensable for real-time monitoring of the chemical transformations of N-nitrosoamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for tracking the kinetics of N-nitrosoamide reactions and identifying isomeric forms. For instance, in the study of asymmetrical N-nitrosamines, which share structural similarities with N-nitrosoamides, NMR has been used to observe the presence of E/Z isomers due to hindered rotation around the N-N single bond. nih.gov Variable-temperature (VT) ¹H-NMR experiments can provide insights into the dynamic equilibrium between these isomers. nih.gov In the case of N-nitrososarcosine, distinct signals for the major and minor isomers were observed in both ¹H-NMR and ¹³C-NMR spectra, allowing for their unambiguous assignment. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy offers a complementary approach by monitoring changes in vibrational frequencies of key functional groups. The N-N=O stretching and bending vibrations, as well as the carbonyl (C=O) group in the amide moiety, provide characteristic absorption bands. The disappearance of the N-nitroso group band and the appearance of new bands corresponding to decomposition products can be tracked over time to determine reaction rates.
| Spectroscopic Technique | Application in N-Nitrosoamide Research | Key Findings/Observations |
| ¹H-NMR | Isomer identification and quantification. nih.gov | Observation of distinct signals for E/Z isomers of asymmetrical N-nitrosamines. nih.gov |
| ¹³C-NMR | Structural elucidation of isomers. nih.gov | Different chemical shifts for carbons in E/Z isomers of N-nitrososarcosine. nih.gov |
| FT-IR | Real-time reaction monitoring. | Tracking the disappearance of N-N=O and C=O stretching bands. |
Mass Spectrometry for Intermediate Identification and Product Analysis
Mass spectrometry (MS) is a cornerstone technique for identifying reactive intermediates and characterizing the final products of N-nitrosoamide decomposition. The genotoxic effects of N-nitroso compounds are often attributed to the formation of highly reactive electrophilic species during their metabolism or decomposition. wikipedia.org
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) allows for the precise mass determination of transient species. For example, in the study of N-nitrosourea decomposition, diazonium and carbenium ions have been proposed as key intermediates responsible for alkylating DNA. wikipedia.org LC-MS/MS methods, particularly with atmospheric pressure chemical ionization (APCI), have proven effective for the sensitive detection of N-nitrosamine impurities in various products. nih.gov
Table of Common Mass Spectrometry Techniques and Their Applications:
| Technique | Application | Target Analytes |
|---|---|---|
| LC-MS/MS | Quantification of N-nitrosamine impurities. nih.govresearchgate.net | NDMA, NDEA, NMBA in pharmaceutical ingredients. nih.gov |
| UHPLC-APCI-MS/MS | Simultaneous analysis of multiple N-nitrosamines. nih.gov | N-nitrosodimethylamine and N-nitrosodiethylamine in sartan products. nih.gov |
| GC-MS/MS | Quantification of volatile N-nitrosamines. nih.gov | NDEA, NEIPA, NDIPA in metformin. nih.gov |
| LC-HRMS | Identification and quantification of known and unknown N-nitrosamines. thermofisher.com | Nine different N-nitrosamines in water samples. thermofisher.com |
Chromatographic Methods for Separation and Quantification in Mechanistic Studies
Chromatographic techniques are essential for separating the complex mixtures that arise during mechanistic studies of N-nitrosoamides and for quantifying the various components.
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of N-nitrosamines and related compounds. nih.gov Reverse-phase (RP) HPLC methods are common, often using acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid as the mobile phase. sielc.com For instance, an HPLC method has been described for the separation of Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide on a Newcrom R1 column. sielc.com The development of methods using ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times and improved resolution. nih.gov
The choice of detector is critical for sensitivity and selectivity. UV detectors are commonly used, but fluorescence and mass spectrometric detectors provide higher sensitivity for trace analysis. nih.gov
Table of Chromatographic Conditions for N-Nitroso Compound Analysis:
| Compound Class | Column | Mobile Phase | Detection Method |
|---|---|---|---|
| N-Nitrosamines | Hypersil GOLD C18 | Water + 0.1% formic acid / Methanol (B129727) + 0.1% formic acid thermofisher.com | HRAM Mass Spectrometry thermofisher.com |
| N-Nitrosamines | Various C18 columns | Acetonitrile / Water gradients | UV, FLD, MS/MS nih.gov |
Real-Time Kinetic Measurement Techniques
Understanding the reaction kinetics of N-nitrosoamide formation and decomposition is fundamental to elucidating their mechanisms.
UV-Visible Spectrophotometry is a common technique for real-time kinetic measurements. The formation or decomposition of the N-nitroso compound can be monitored by recording the change in absorbance at a specific wavelength over time. psu.edu For example, kinetic studies on the formation and decomposition of various N-nitrosoamides have been conducted by monitoring the absorbance at 249 or 265 nm. psu.edu These studies have revealed that the N-nitrosation of amides often involves a slow proton transfer from a protonated intermediate as the rate-controlling step. psu.edursc.org
Kinetic data from such experiments can be used to determine reaction order, rate constants, and the influence of factors like pH and catalysts. For example, the decomposition of some N-nitrosamides is subject to general base catalysis. rsc.org
Table of Kinetic Parameters for N-Nitrosoamide Reactions:
| Reaction | Method | Key Kinetic Finding |
|---|---|---|
| Nitrosation of various amides | UV-Vis Spectrophotometry | Rate-controlling step is a slow proton transfer. psu.edursc.org |
| Denitrosation of N-nitroso-N-methylurea | UV-Vis Spectrophotometry | Rate-controlling step is protonation of the substrate. rsc.org |
Future Research Horizons in N-Nitrosoamide Chemistry
The field of N-nitrosoamide chemistry is poised for significant advancements, driven by the pursuit of novel synthetic methodologies, deeper mechanistic understanding, and the expansion of their applications in sustainable processes and emerging scientific domains. Future research is charting a course towards greater control over the reactivity of these versatile compounds, aiming to unlock their full potential in a safe and environmentally responsible manner.
Q & A
Q. What are the recommended methods for synthesizing Sodium 2,5-dichlorophenyl-N-nitrosoamide with high purity?
The synthesis typically involves nitrosation of the parent amine under controlled acidic conditions. A common approach is to react 2,5-dichlorophenylamine with sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at 0–5°C to minimize side reactions. Post-synthesis, purification via recrystallization in polar aprotic solvents (e.g., dimethyl sulfoxide) or chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the nitrosoamide derivative . Purity can be verified using HPLC with UV detection (λ = 230–260 nm) .
Q. How can researchers detect and quantify trace impurities of this compound in pharmaceutical matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis. Key steps include:
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from complex matrices.
- Method Validation : Ensure linearity (0.1–100 ng/mL), precision (RSD < 5%), and recovery (>90%) using certified reference materials (CRMs) like N-Nitrosodiethylamine standards .
- Instrumentation : Use a reverse-phase C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and multiple reaction monitoring (MRM) for specificity .
Q. What spectroscopic techniques are suitable for structural elucidation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments and nitroso group integration. Deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for solubility .
- Infrared (IR) Spectroscopy : Peaks at ~1500 cm⁻¹ (N=O stretch) and ~1300 cm⁻¹ (C-N stretch) confirm nitrosoamide functionality .
- X-ray Crystallography : For definitive structural confirmation, use programs like SHELXL for refinement. Low-temperature (100 K) data collection minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data in structural analysis?
Discrepancies often arise from crystal packing effects or dynamic motion in solution. Strategies include:
- Hybrid Refinement : Combine SHELX-refined X-ray data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model gas-phase structures .
- Dynamic NMR : Variable-temperature NMR to study conformational changes in solution.
- Synchrotron Studies : High-resolution X-ray diffraction (λ < 1 Å) to resolve ambiguous electron density .
Q. What experimental design considerations are critical for stability studies of this compound under varying pH and temperature?
-
Degradation Kinetics : Use accelerated stability testing (e.g., 40°C/75% RH) and monitor degradation products via LC-MS.
-
pH-Dependent Stability :
Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?
Q. What strategies are effective for detecting low-level genotoxic impurities (GTIs) like nitrosamines in drug products?
- Headspace Gas Chromatography (HS-GC) : For volatile nitrosamines, coupled with nitrogen chemiluminescence detection (NCD) for specificity .
- Limits of Quantification (LOQ) : Achieve LOQ ≤ 1 ppm by pre-concentrating samples via lyophilization .
- Regulatory Alignment : Follow EMA guidelines for method validation, including spike/recovery tests in placebo matrices .
Methodological Notes
- Data Contradictions : Cross-validate conflicting NMR/X-ray results using alternative techniques (e.g., neutron diffraction) or computational models .
- Advanced Instrumentation : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) provides accurate mass confirmation (e.g., m/z 245.9872 for [M+Na]⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
